molecular formula C26H43NO5 B1207227 2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Cat. No. B1207227
M. Wt: 449.6 g/mol
InChI Key: GHCZAUBVMUEKKP-NHIHLBCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a bile acid glycine conjugate.

Scientific Research Applications

Spin Label Amino Acid TOAC Applications

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been used in peptide studies to analyze backbone dynamics and secondary structures. Its incorporation into peptides, thanks to its rigid nature, allows for detailed EPR spectroscopy studies, contributing to understanding peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions. This highlights the potential of spin label amino acids in elucidating the structural and functional aspects of complex biomolecules (Schreier et al., 2012).

Chlorogenic Acid (CGA) Pharmacological Profile

Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological activities, including antioxidant, antibacterial, hepatoprotective, and cardioprotective effects. It modulates lipid metabolism and glucose regulation, offering potential therapeutic roles in managing diseases like diabetes, obesity, and cardiovascular conditions. CGA's extensive biological activities suggest that similarly structured compounds could possess significant therapeutic potential (Naveed et al., 2018).

Applications of Hydroxy Acids in Dermatology

Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are utilized in cosmetic and therapeutic formulations for skin treatment. They offer benefits like exfoliation, improved skin texture, and treatment of various skin conditions, such as acne and photoaging. This application area suggests that complex organic acids, including the one , may have dermatological applications (Kornhauser et al., 2010).

Bioactive Diketopiperazines (DKPs)

Diketopiperazines, derived from two amino acids, have shown diverse biological activities and potential in drug discovery. Their activities include anti-tumor, neuroprotective, and immune-modulatory effects. The structural diversity and medicinal applications of DKPs underscore the potential of complex amino acid derivatives in pharmaceutical development (Wang et al., 2013).

Caffeic Acid Derivatives in Traditional Medicine

Caffeic acid derivatives, found in traditional herbs like Salvia miltiorrhiza, possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. The structural diversity and bioactivity of these compounds suggest the potential for complex organic acids, such as the one specified, to contribute to new drug discoveries (Jiang et al., 2005).

properties

Product Name

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-NHIHLBCISA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

glycine ursodeoxycholic acid
glycoursodeoxycholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 5
2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 6
2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

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